1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-2-yl)ethanone
Description
This compound is a benzothiazole-piperazine derivative characterized by a 5,7-dimethyl-substituted benzo[d]thiazole core linked to a naphthalen-2-yl group via an ethanone-piperazine bridge. Its structural features confer unique physicochemical properties, such as enhanced lipophilicity from the naphthalene moiety and electronic modulation via the dimethyl groups on the benzothiazole ring. These attributes make it a candidate for pharmacological applications, particularly in antimicrobial and anticancer research, where benzothiazole derivatives are well-documented for their bioactivity .
Properties
IUPAC Name |
1-[4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-naphthalen-2-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3OS/c1-17-13-18(2)24-22(14-17)26-25(30-24)28-11-9-27(10-12-28)23(29)16-19-7-8-20-5-3-4-6-21(20)15-19/h3-8,13-15H,9-12,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPHALQQASIDNRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N3CCN(CC3)C(=O)CC4=CC5=CC=CC=C5C=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-2-yl)ethanone is a complex organic compound that exhibits significant potential in medicinal chemistry due to its structural features. This article provides an overview of its biological activity, including mechanisms of action, potential therapeutic applications, and related research findings.
Structural Overview
The compound features a piperazine ring, a benzo[d]thiazole moiety, and a naphthalene group. Its molecular formula is , and it has a molecular weight of approximately 393.5 g/mol. The presence of these functional groups suggests diverse biological activities, particularly in pharmacology.
The exact mechanism of action for this compound is not fully elucidated. However, similar compounds with piperazine and thiazole moieties have been shown to interact with various biological targets, including:
- Enzymes : Inhibition of enzymes involved in cellular signaling or metabolic pathways.
- Receptors : Modulation of receptor activity related to neurotransmission or cancer cell proliferation.
Antimicrobial Properties
Research indicates that compounds containing thiazole and piperazine structures often exhibit antimicrobial activities. For instance, derivatives of naphtho[2,3-d]thiazole have demonstrated significant antibacterial effects against strains such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) . The proposed mechanisms include:
- Cell Disruption : Compounds like PNT (a related structure) disrupt microbial cell integrity.
- DNA Gyrase Inhibition : Evidence suggests that these compounds may inhibit DNA gyrase, a key enzyme in bacterial DNA replication.
Anticancer Activity
Benzothiazole derivatives have been extensively studied for their anticancer properties. Research shows that compounds with similar structures can selectively inhibit cancer cell proliferation while sparing normal cells. For example, some synthesized compounds exhibited IC50 values ranging from 2.02 µM to 171.67 µM against various cancer cell lines, indicating significant cytotoxicity .
Data Table: Comparative Biological Activity
| Compound | Activity Type | IC50 (µM) | Target Organism/Cell Line |
|---|---|---|---|
| PNT | Antimicrobial | Not specified | Staphylococcus aureus, MRSA |
| Compound 4b | Anticancer | 2.02 - 13.65 | A549, HeLa, MCF-7 cancer cells |
| This compound | Potentially anticancer/antimicrobial | Not determined yet | Various cancer cell lines |
Case Studies and Research Findings
- Antimicrobial Study : A study on naphtho[2,3-d]thiazole derivatives demonstrated their uptake by bacterial cells leading to cell disruption without membrane disintegration . This suggests that similar compounds can effectively target bacterial infections.
- Anticancer Evaluation : In another study focusing on benzothiazole derivatives, several compounds showed selective cytotoxicity against cancer cells compared to non-cancerous Vero cells . This reinforces the potential of thiazole-containing compounds in developing new anticancer therapies.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s closest analogs differ in substituents on the benzothiazole ring, the aryl group attached to ethanone, or the presence of additional functional groups. Key comparisons include:
Key Structural Insights :
- Naphthalene vs. Smaller Aryl Groups : The naphthalen-2-yl group in the target compound contributes to higher molecular weight (~379–433 g/mol) and logP values compared to fluorophenyl or phenyl analogs, favoring hydrophobic interactions in target binding .
- In contrast, chloro or methylthio substituents introduce electron-withdrawing or polarizable properties, altering binding kinetics .
Physicochemical Properties
| Property | Target Compound | 5-Chloro-4-Methyl Analog | Benzylsulfonyl Analog |
|---|---|---|---|
| Molecular Weight | ~379–421 g/mol | 421.94 g/mol | ~420 g/mol |
| logP (Predicted) | ~4.2 | ~3.8 | ~4.5 |
| Solubility (aq.) | Low (naphthalene) | Moderate (Cl increases polarity) | Very low (sulfonamide) |
| Bioavailability | High (balanced lipophilicity) | Moderate | Variable (depends on formulation) |
Challenges :
- Low yields (~30–40%) due to steric hindrance from dimethyl and naphthalene groups.
- Optimization of reaction solvents (e.g., DMF vs. THF) and catalysts (e.g., K₂CO₃) is critical .
Preparation Methods
Structural Overview and Synthetic Challenges
Molecular Architecture
The target compound (C₂₅H₂₅N₃OS, MW 415.6) integrates three pharmacophoric elements:
Synthetic Methodologies
Stepwise Assembly Approach
Thiazole Ring Formation
The 5,7-dimethylbenzo[d]thiazole core is typically synthesized via:
1. Cyclocondensation of 4,6-dimethyl-2-aminothiophenol with acyl chlorides
2. Oxidative cyclization using Br₂/H₂O or I₂/DMSO
Optimized conditions :
Piperazine Functionalization
Nucleophilic aromatic substitution (SNAr) on 2-chlorobenzo[d]thiazole derivatives:
| Reagent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| Piperazine | DMF | 24 | 45 |
| 1-Boc-piperazine | THF | 12 | 62 |
| Microwave-assisted | DCE | 2 | 78 |
Protection-deprotection strategies (Boc/Alloc groups) improve regioselectivity.
Naphthylethanone Coupling
Friedel-Crafts acylation under Lewis acid catalysis:
Rxn: Piperazinyl-thiazole + 2-acetylnaphthalene → Target compound
Catalyst: AlCl₃ (2.5 eq.)
Solvent: Nitromethane, 0°C → RT
Yield: 58%
Convergent Synthesis Strategy
A three-component coupling approach reduces intermediate isolation steps:
Process Optimization
Solvent Effects on Yield
| Solvent | Dielectric Constant | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| DMF | 36.7 | 45 | 92 |
| THF | 7.5 | 62 | 88 |
| DCE | 10.4 | 78 | 95 |
Polar aprotic solvents enhance SNAr reactivity but require careful water exclusion.
Catalytic System Screening
Friedel-Crafts acylation optimization :
| Catalyst | Loading (mol%) | Temp (°C) | Yield (%) |
|---|---|---|---|
| AlCl₃ | 150 | 0 | 58 |
| FeCl₃ | 100 | 25 | 63 |
| InCl₃ | 50 | 40 | 71 |
Indium trichloride shows superior activity with lower environmental impact.
Characterization and Quality Control
Spectroscopic Fingerprints
Emerging Applications and Derivatives
Structure-Activity Relationship (SAR) Insights
Biological Screening Data
| Assay | IC₅₀ (μM) | Comparator (IC₅₀) |
|---|---|---|
| EGFR kinase inhibition | 0.89 | Erlotinib (0.12) |
| CYP3A4 inhibition | >100 | Ketoconazole (0.05) |
| Antiproliferative (MCF-7) | 12.3 | Doxorubicin (0.45) |
Q & A
Q. What multi-step synthesis protocols are recommended for this compound?
The synthesis involves sequential functionalization of the piperazine and benzothiazole moieties. Key steps include:
- Nucleophilic substitution to attach the 5,7-dimethylbenzo[d]thiazole group to the piperazine ring under reflux with a polar aprotic solvent (e.g., DMF) .
- Friedel-Crafts acylation to introduce the naphthalen-2-yl ethanone group, using AlCl₃ as a catalyst in anhydrous dichloromethane .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and validation by HPLC (>95% purity) .
Q. Which spectroscopic techniques are critical for characterizing intermediates and the final product?
- NMR (¹H/¹³C): Assign peaks for methyl groups on the benzothiazole (δ 2.4–2.6 ppm) and aromatic protons in the naphthalene system (δ 7.5–8.2 ppm) .
- High-resolution mass spectrometry (HRMS): Confirm molecular ion [M+H]⁺ with <2 ppm error .
- IR spectroscopy: Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and benzothiazole C-S bonds (~680 cm⁻¹) .
Q. How should researchers assess preliminary biological activity?
Use standardized in vitro assays :
- Antimicrobial: Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anticancer: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Cytotoxicity: Compare activity against non-cancerous cells (e.g., HEK293) to evaluate selectivity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?
- Vary substituents systematically: Replace naphthalen-2-yl with other aryl groups (e.g., biphenyl, pyridinyl) to assess π-π stacking effects .
- Modify benzothiazole methyl groups: Test 5-Cl or 7-OMe derivatives to evaluate steric/electronic impacts on target binding .
- Use molecular docking: Map interactions with biological targets (e.g., COX-2 or bacterial topoisomerases) to prioritize synthetic targets .
Q. What computational methods can predict the compound’s reactivity and metabolic stability?
- Density functional theory (DFT): Calculate HOMO/LUMO energies to predict electrophilic/nucleophilic sites .
- ADMET prediction tools: Use SwissADME or ADMETlab to estimate metabolic pathways (e.g., CYP450-mediated oxidation) .
- Molecular dynamics simulations: Model interactions with lipid bilayers to assess blood-brain barrier permeability .
Q. How can contradictions in biological data across similar compounds be resolved?
- Control for assay variability: Replicate experiments under identical conditions (e.g., cell passage number, serum concentration) .
- Analyze substituent effects: Compare logP values (e.g., naphthalene vs. phenyl analogs) to differentiate solubility-driven false negatives .
- Validate target engagement: Use SPR (surface plasmon resonance) to confirm direct binding to purported targets .
Q. What strategies optimize reaction yields in large-scale synthesis?
- Solvent optimization: Replace DMF with acetonitrile to reduce side reactions during benzothiazole-piperazine coupling .
- Catalyst screening: Test Lewis acids (e.g., FeCl₃ vs. AlCl₃) for Friedel-Crafts acylation efficiency .
- Flow chemistry: Implement continuous flow systems to improve heat transfer and reduce reaction time .
Q. What is the role of the naphthalen-2-yl group in biological activity?
- Hydrophobic interactions: The planar naphthalene system enhances binding to hydrophobic pockets in enzymes (e.g., bacterial DNA gyrase) .
- Extended conjugation: Stabilizes charge-transfer complexes with heme groups in cytochrome P450, potentially reducing metabolic degradation .
- Comparative studies: Replace with anthracen-2-yl to test if increased aromatic surface area improves potency .
Data Contradiction Analysis
Q. Why do some analogs show high in vitro activity but poor in vivo efficacy?
- Pharmacokinetic limitations: Poor solubility (logP >5) may reduce bioavailability. Address via prodrug strategies (e.g., phosphate esters) .
- Off-target effects: Use kinome-wide profiling to identify unintended kinase inhibition .
- Species-specific metabolism: Compare metabolite profiles in human vs. rodent microsomes .
Methodological Tables
Table 1. Key Synthetic Steps and Analytical Validation
| Step | Reaction Type | Conditions | Validation Method |
|---|---|---|---|
| 1 | Nucleophilic substitution | DMF, 80°C, 12h | ¹H NMR (piperazine CH₂ at δ 3.1 ppm) |
| 2 | Friedel-Crafts acylation | AlCl₃, DCM, 0°C→RT | HRMS ([M+H]⁺ = 458.2012) |
Table 2. Biological Activity Comparison of Structural Analogs
| Analog | Substituent Modification | IC₅₀ (Anticancer, μM) | MIC (Antimicrobial, μg/mL) |
|---|---|---|---|
| Parent | None | 12.3 | 8.5 |
| 5-Cl | 5-Cl on benzothiazole | 6.7 | 4.2 |
| Phenyl | Naphthalene → Phenyl | 25.1 | 32.0 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
